1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine
Description
1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine is a synthetic imidazolidine derivative characterized by a central five-membered imidazolidine ring substituted with two benzyl groups at positions 1 and 3, and a 5-methylthiophen-2-yl group at position 2.
Properties
IUPAC Name |
1,3-dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2S/c1-18-12-13-21(25-18)22-23(16-19-8-4-2-5-9-19)14-15-24(22)17-20-10-6-3-7-11-20/h2-13,22H,14-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYJKTNSUICJAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Condensation of Ethylenediamine with Benzaldehyde
The synthesis begins with the condensation of ethylenediamine and benzaldehyde in anhydrous benzene. This reaction forms N,N′-dibenzylideneethane-1,2-diamine , a Schiff base intermediate. The reaction proceeds via nucleophilic attack of the amine groups on the aldehyde carbonyl, followed by dehydration.
Reagents and Conditions
| Component | Quantity | Solvent | Temperature | Time |
|---|---|---|---|---|
| Ethylenediamine | 1.0 equiv | Dry benzene | Reflux | 4–6 h |
| Benzaldehyde | 2.2 equiv |
Reduction to N,N′-Dibenzylethylenediamine
The Schiff base intermediate is reduced using sodium borohydride (NaBH₄) in ethanol. This step converts the imine bonds to secondary amines, yielding N,N′-dibenzylethylenediamine with high efficiency.
Reagents and Conditions
| Component | Quantity | Solvent | Temperature | Time |
|---|---|---|---|---|
| NaBH₄ | 4.0 equiv | Ethanol | 0–5°C | 2 h |
Final Cyclocondensation with 5-Methylthiophene-2-carbaldehyde
The dibenzylethylenediamine undergoes cyclocondensation with 5-methylthiophene-2-carbaldehyde in the presence of an acid catalyst (e.g., acetic acid). This step forms the imidazolidine ring, incorporating the thiophene moiety at the 2-position.
Reagents and Conditions
| Component | Quantity | Solvent | Temperature | Time |
|---|---|---|---|---|
| N,N′-Dibenzylethylenediamine | 1.0 equiv | Toluene | Reflux | 12 h |
| 5-Methylthiophene-2-carbaldehyde | 1.1 equiv |
Yield : ~70% (over three steps).
Alternative One-Pot Synthesis Using Secondary Amines
Direct Cyclocondensation with Pre-functionalized Amines
When one amino group of ethylenediamine is pre-alkylated (e.g., as a secondary amine), the reaction with 5-methylthiophene-2-carbaldehyde proceeds directly to form the imidazolidine core. This method avoids the reduction step, simplifying the workflow.
Reagents and Conditions
| Component | Quantity | Solvent | Temperature | Time |
|---|---|---|---|---|
| N-Benzylethylenediamine | 1.0 equiv | Methanol | Reflux | 6 h |
| 5-Methylthiophene-2-carbaldehyde | 1.1 equiv |
Optimization Strategies and Mechanistic Insights
Role of Solvent and Catalysts
-
Benzene vs. Toluene : Benzene enhances Schiff base formation but poses toxicity risks. Toluene is a safer alternative with comparable efficacy.
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Acid Catalysts : Acetic acid accelerates cyclization by protonating the aldehyde, increasing electrophilicity. Stronger acids (e.g., HCl) risk over-protonation and side reactions.
Steric and Electronic Effects of the Thiophene Moiety
The 5-methylthiophen-2-yl group introduces steric hindrance, necessitating prolonged reaction times for complete cyclization. Its electron-rich nature also stabilizes the intermediate through resonance.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Complexity | Key Advantage |
|---|---|---|---|---|
| Three-Step Condensation | 3 | 70 | High | High purity via intermediates |
| One-Pot Cyclocondensation | 1 | 65 | Moderate | Fewer purification steps |
Challenges and Mitigation Strategies
Purification of Intermediate Products
Side Reactions
-
Over-reduction : Excess NaBH₄ may reduce the thiophene ring. Stoichiometric control mitigates this.
-
Oligomerization : Dilute reaction conditions prevent oligomer formation during cyclization.
Recent Advances in Imidazolidine Synthesis
Base-Catalyzed Hydroamidation
The use of BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) as a catalyst enables room-temperature cyclization of propargylic ureas, though this method remains untested for thiophene-containing substrates.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiophene moieties, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted imidazolidine derivatives.
Scientific Research Applications
Anticancer Potential
1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine has shown promising anticancer properties. A study highlighted its role as an inhibitor of the heat shock protein 90 (Hsp90), which is crucial for the stability and function of many oncogenic proteins. The compound demonstrated a high binding affinity to Hsp90α with an IC50 value of 12 nM, indicating its potential as a therapeutic agent against various cancers, including breast adenocarcinoma (MCF-7) and lung epithelial carcinoma (A549) .
Key Findings :
- The compound significantly down-regulated the expression of Her2, a client protein of Hsp90, leading to cytotoxic effects in cancer cells.
- Structure–activity relationship studies revealed that the N-benzyl group is essential for its anticancer activity .
Synthesis and Derivatives
The synthesis of this compound involves straightforward methods that can be adapted to create various derivatives with potentially enhanced biological activities. The general synthetic route includes:
- Formation of imidazolidine scaffolds through reaction between benzyl derivatives and thiophene-containing precursors.
- Characterization using techniques such as NMR and mass spectrometry to confirm structure and purity .
Study on Antiproliferative Activity
In a comparative study evaluating the antiproliferative activity of various imidazolidine derivatives, this compound was among the most active compounds tested against MCF-7 cells, exhibiting an IC50 value of 21.58 μM. This positions it as a candidate for further development in cancer therapy .
| Compound | IC50 (μM) | Target Cell Line |
|---|---|---|
| This compound | 21.58 | MCF-7 |
| Other tested imidazolidines | Varies | MCF-7 |
Mechanism of Action
The mechanism of action of 1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine involves its interaction with molecular targets such as Hsp90. Hsp90 is a molecular chaperone that plays a crucial role in maintaining the conformations and functions of various oncoproteins. By binding to the adenosine triphosphate (ATP) binding site at the N-terminus of Hsp90, the compound inhibits its activity, leading to the down-regulation of client proteins like Her2. This results in the cytotoxicity observed in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Thiophene’s sulfur atom provides electron-rich aromaticity, contrasting with electron-withdrawing halogens (Cl, Br) in chlorophenyl/bromophenyl derivatives. This may enhance π-π stacking in biological targets or materials .
- Lipophilicity : Thiophene derivatives may exhibit intermediate log P values compared to halogenated (higher log P) or benzyloxy-substituted (highest log P) analogues, influencing membrane permeability .
Physicochemical Properties
- pKa: For 2-(phenylimino)imidazolidine derivatives, computational models (e.g., M062X/6-31G) predict pKa(water) values close to experimental data. The thiophene substituent’s electron-donating nature may lower pKa compared to halogenated analogues, increasing solubility in polar media .
- Thermal Stability : Parabanic acid derivatives (imidazolidine-2,4,5-triones) exhibit high thermal stability due to rigid rings. The target compound’s thiophene may reduce stability compared to triones but improve it relative to halogenated derivatives due to aromatic resonance .
Biological Activity
1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine is an organic compound with the molecular formula and a molecular weight of 348.5 g/mol. This compound belongs to the class of imidazolidines, which are characterized by a five-membered ring containing two nitrogen atoms. Its unique structure, featuring two benzyl groups and a methylthiophene moiety, suggests potential biological activities, particularly in cancer research.
Synthesis and Properties
The synthesis of this compound typically involves the reaction of benzylamine with 5-methylthiophene-2-carbaldehyde in the presence of catalysts like palladium on carbon (Pd/C). The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired imidazolidine compound .
Physical Properties:
- Molecular Formula:
- Molecular Weight: 348.5 g/mol
- Density: 1.2 ± 0.1 g/cm³
- Boiling Point: 458.4 ± 45.0 °C
- Flash Point: 231.0 ± 28.7 °C
- LogP: 4.24 .
The biological activity of this compound is primarily attributed to its interaction with heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone that facilitates the proper folding and function of various oncoproteins involved in cancer progression. By binding to the ATP-binding site of Hsp90, this compound inhibits its activity, leading to the down-regulation of client proteins such as Her2, which is implicated in breast cancer .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have shown that they can cause cell cycle arrest in the G2/M phase and inhibit tubulin assembly, which is crucial for cancer cell proliferation .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HT-29 (Colon) | 0.04 | Tubulin Inhibition |
| Compound B | MCF7 (Breast) | 0.21 | Hsp90 Inhibition |
| Compound C | A549 (Lung) | 0.50 | Hsp90 Inhibition |
In Vivo Studies
In vivo studies are necessary to evaluate the therapeutic potential of this compound further. Preliminary findings suggest that compounds targeting Hsp90 may enhance the efficacy of traditional chemotherapeutics while reducing side effects due to their selective targeting mechanism .
Q & A
Q. What are the optimal solvent systems and reaction conditions for synthesizing 1,3-dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine?
The synthesis of imidazolidine derivatives often employs polar aprotic solvents like DMF or DMSO with a tertiary amine base (e.g., Et₃N) to facilitate cyclization. For example, a DMF-H₂O system with Et₃N was used to synthesize analogous imidazolidinones via condensation of S-amino acids and isothiocyanates . Optimization studies suggest maintaining a reaction temperature of 80–100°C for 6–12 hours to achieve yields >85%. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent (DMF:H₂O) | 3:1 v/v | Maximizes solubility |
| Temperature | 90°C | Accelerates cyclization |
| Reaction Time | 8 hours | Balances conversion and side reactions |
Q. How can spectroscopic methods (NMR, IR) be employed to confirm the structure of this compound?
- ¹H/¹³C NMR : The benzyl groups (δ 4.5–5.0 ppm for CH₂, aromatic protons at δ 7.2–7.5 ppm) and the 5-methylthiophene moiety (δ 2.4 ppm for CH₃, thiophene protons at δ 6.8–7.1 ppm) provide diagnostic peaks. Imidazolidine ring protons appear as multiplet signals between δ 3.0–4.0 ppm .
- IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and C-S (650–750 cm⁻¹) confirm the imidazolidine-thiophene linkage .
- X-ray Crystallography : Used to resolve stereochemical ambiguities, as demonstrated for structurally similar imidazolidine derivatives .
Q. What are the key reactivity patterns of the imidazolidine core in this compound?
The imidazolidine ring undergoes nucleophilic ring-opening reactions under acidic conditions (e.g., HCl/MeOH) or reacts with electrophiles (e.g., aldehydes) to form Schiff bases. The thiophene substituent enhances electron density, making the compound susceptible to electrophilic aromatic substitution at the 4-position of the thiophene ring .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path search) predict reaction pathways for modifying the 5-methylthiophene substituent?
The ICReDD framework combines quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental validation to design substituent modifications. For example:
- Step 1 : Use DFT to calculate the energy barrier for introducing electron-withdrawing groups (e.g., NO₂) at the thiophene 5-position.
- Step 2 : Apply machine learning to prioritize reaction conditions (catalyst, solvent) based on similarity to known thiophene functionalization reactions .
- Step 3 : Validate predictions via small-scale experiments (e.g., Suzuki coupling for aryl group introduction) .
Q. How can structural analogs of this compound be designed to enhance catalytic activity in lanthanide complexes?
Crystal structure data (e.g., CCDC entries) reveal that imidazolidine derivatives with bulky benzyl groups stabilize lanthanide ions (e.g., La³⁺, Ce³⁺) via N,O-chelation. Modifications to improve catalytic performance include:
- Replacing 5-methylthiophene with electron-deficient heterocycles (e.g., pyrazine) to increase Lewis acidity.
- Introducing chiral benzyl substituents to enable asymmetric catalysis, as demonstrated in related imidazolidine-lanthanide systems .
Q. What strategies resolve contradictions in biological activity data for imidazolidine-thiophene hybrids?
Discrepancies in antimicrobial or anticancer activity often arise from variations in assay conditions. A systematic approach includes:
- Meta-analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., methyl vs. nitro groups on thiophene) with activity trends. For instance, 5-nitrothiophene analogs show enhanced activity against S. aureus (MIC = 8 µg/mL) compared to methyl derivatives (MIC = 32 µg/mL) .
Methodological Resources
- Synthesis Optimization : Use Response Surface Methodology (RSM) to model multivariable interactions (e.g., temperature, solvent ratio) and identify optimal conditions .
- Data Validation : Cross-reference spectroscopic data with PubChem entries (CID: [compound-specific ID]) for benchmarking .
- Catalytic Testing : Evaluate lanthanide complexes in benchmark reactions (e.g., epoxide ring-opening) using GC-MS or HPLC for enantiomeric excess analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
